Alprostadil alfadex

Description

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O30.C20H34O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h7-54H,1-6H2;12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b;13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;15-,16+,17+,19+/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRPNNXUPAXZGU-OJQZDGIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H94O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55648-20-9 | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, (11α,13E,15S)-, compd. with α-cyclodextrin (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55648-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandetoron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055648209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PGE1 alpha-Cyclodextrin complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Alprostadil Alfadex: An In-depth Technical Guide to its Core Mechanism of Action on Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alprostadil (B1665725), a synthetic analog of prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator that elicits its therapeutic effects through direct action on smooth muscle cells. When formulated with alfadex, an alpha-cyclodextrin, its solubility, stability, and bioavailability are significantly enhanced.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the relaxant effects of alprostadil alfadex on smooth muscle cells. It details the receptor interactions, downstream signaling cascades, and the ultimate physiological responses. This document also includes quantitative data on receptor binding and functional responses, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows.

Core Mechanism: The cAMP-Dependent Signaling Cascade

The primary mechanism by which alprostadil induces smooth muscle relaxation is through the activation of a G-protein coupled receptor (GPCR) signaling pathway that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4][5][6] This cascade can be delineated into the following key steps:

-

Receptor Binding: Alprostadil selectively binds to prostanoid E-type (EP) receptors on the surface of vascular and other smooth muscle cells.[3][5] The relaxant effects are predominantly mediated by the EP2 and EP4 receptor subtypes, which are coupled to the stimulatory G-protein (Gs).

-

G-Protein Activation: Upon alprostadil binding, the EP receptor undergoes a conformational change, which in turn activates the associated Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G-protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the beta-gamma subunits and binds to and activates adenylyl cyclase, a membrane-bound enzyme.[7]

-

cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cAMP.[7]

-

Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating them.[8][9]

-

Downstream Phosphorylation and Smooth Muscle Relaxation: The active catalytic subunits of PKA phosphorylate various downstream target proteins within the smooth muscle cell, leading to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium.[4] This ultimately results in smooth muscle relaxation and vasodilation.[4][6]

Quantitative Data

Table 1: Alprostadil Binding Affinity (Ki) for Prostanoid EP Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| EP1 | 36 | [10][11] |

| EP2 | 10 | [10][11] |

| EP3 | 1.1 | [10][11] |

| EP4 | 2.1 | [10][11] |

| IP | 33 | [11] |

| Data derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.[10] |

Table 2: Alprostadil Functional Potency (EC50) for cAMP Accumulation

| Cell Line | Pretreatment | EC50 (nM) | Emax (pmol/well) | Reference |

| HEK-EP2 | - | 13.9 ± 3.1 | 1.8 ± 0.3 | [12] |

| HEK-EP2 | IBMX | 2.9 ± 0.4 | 12.3 ± 1.1 | [12] |

| HEK-EP4 | - | 14.2 ± 3.9 | 0.2 ± 0.1 | [12] |

| HEK-EP4 | IBMX | 0.6 ± 0.1 | 10.9 ± 0.8 | [12] |

| EC50 represents the concentration of an agonist that gives a half-maximal response. Emax is the maximum response achievable by the agonist. IBMX (isobutylmethylxanthine) is a phosphodiesterase inhibitor that prevents the breakdown of cAMP.[12] |

Signaling Pathway Visualization

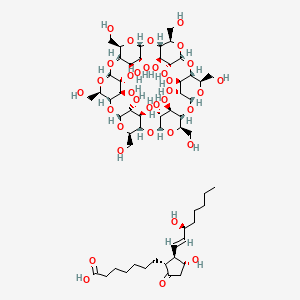

Figure 1: Alprostadil signaling cascade in smooth muscle cells.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of alprostadil for EP receptors.

Materials:

-

Cell membranes prepared from cells expressing the target EP receptor.

-

Radioligand (e.g., [³H] PGE2).

-

Unlabeled alprostadil.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled alprostadil.

-

Equilibration: Allow the binding reaction to reach equilibrium at a controlled temperature.

-

Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of alprostadil that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[10]

Figure 2: Experimental workflow for a radioligand competition binding assay.

Intracellular cAMP Accumulation Assay

This protocol measures the increase in intracellular cAMP levels in response to alprostadil stimulation.

Materials:

-

Cultured smooth muscle cells or cells expressing the target EP receptor.

-

Alprostadil.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA or FRET-based).

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.[12]

-

Stimulation: Stimulate the cells with varying concentrations of alprostadil for a defined period.

-

Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercial assay kit.

-

Data Analysis: Generate a dose-response curve and determine the EC50 value for alprostadil-induced cAMP accumulation.[12]

Figure 3: Experimental workflow for a cAMP accumulation assay.

Isolated Organ Bath for Smooth Muscle Tension Studies

This protocol is used to quantify the relaxant effects of alprostadil on intact smooth muscle tissue.

Materials:

-

Isolated smooth muscle tissue (e.g., aortic rings, corpus cavernosum strips).

-

Organ bath system with force transducers.

-

Physiological salt solution (e.g., Krebs-Henseleit solution).

-

Carbogen gas (95% O2 / 5% CO2).

-

Contractile agent (e.g., phenylephrine).

-

Alprostadil.

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in the organ bath chambers filled with physiological salt solution, maintained at 37°C and aerated with carbogen.[3]

-

Equilibration: Allow the tissue to equilibrate under a basal resting tension.

-

Pre-contraction: Induce a stable, submaximal contraction with a contractile agent.[3]

-

Alprostadil Administration: Add alprostadil to the bath in a cumulative, dose-dependent manner.

-

Tension Measurement: Record the changes in isometric tension continuously.

-

Data Analysis: Express the relaxation responses as a percentage of the pre-contraction. Construct a dose-response curve and calculate the EC50 or IC50 value.

Figure 4: Experimental workflow for isolated organ bath studies.

The Role of Alfadex

Alprostadil on its own has limitations in terms of solubility and stability. Alfadex, a type of cyclodextrin, is included in the formulation to overcome these challenges. It forms an inclusion complex with alprostadil, where the alprostadil molecule is encapsulated within the hydrophobic cavity of the alfadex molecule.[1] This encapsulation enhances the aqueous solubility of alprostadil, protects it from degradation, and can modulate its release profile, thereby improving its overall therapeutic efficacy and consistency.[1] Upon administration, the alprostadil-alfadex complex readily dissociates, releasing the active alprostadil to interact with its target receptors.[13][14]

Conclusion

The mechanism of action of this compound on smooth muscle cells is a well-defined process initiated by the binding of alprostadil to EP2 and EP4 receptors. This triggers a signaling cascade involving Gs protein activation, increased adenylyl cyclase activity, and subsequent elevation of intracellular cAMP levels. The activation of PKA by cAMP leads to the phosphorylation of key regulatory proteins, resulting in a decrease in intracellular calcium and myofilament desensitization, which collectively cause smooth muscle relaxation and vasodilation. The inclusion of alfadex in the formulation significantly improves the pharmaceutical properties of alprostadil, making it a more effective and reliable therapeutic agent. A thorough understanding of this mechanism is crucial for the development of novel and improved therapies targeting smooth muscle function.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. droracle.ai [droracle.ai]

- 5. This compound [benchchem.com]

- 6. What is the mechanism of Alprostadil? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A primary role for protein kinase A in smooth muscle relaxation induced by adrenergic agonists and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. benchchem.com [benchchem.com]

- 13. edex® (alprostadil for injection) [dailymed.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

The Pivotal Role of Alpha-Cyclodextrin in Enhancing Alprostadil Alfadex Stability and Solubility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alprostadil (B1665725), a synthetic analogue of prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator used in the treatment of erectile dysfunction and various vascular occlusive diseases. However, its therapeutic efficacy is hampered by poor aqueous solubility and chemical instability. This technical guide provides an in-depth analysis of the crucial role of alpha-cyclodextrin (B1665218) (α-CD) in overcoming these limitations through the formation of an inclusion complex, known as Alprostadil alfadex. We will explore the mechanism of complexation, its profound impact on solubility and stability, and detail the experimental protocols for characterization. Quantitative data are summarized for clear comparison, and key processes are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Challenge of Alprostadil Formulation

Alprostadil (PGE1) is a lipid-soluble molecule with a cyclopentane (B165970) ring and two side chains. Its inherent hydrophobicity leads to limited solubility in aqueous solutions, posing a significant challenge for parenteral formulation. Furthermore, Alprostadil is chemically unstable and susceptible to degradation, primarily through dehydration to form Prostaglandin A1 (PGA1) and subsequent isomerization to Prostaglandin B1 (PGB1).[1] These degradation pathways are accelerated by factors such as pH, temperature, and the presence of oxidizing agents.[1][2] The development of a stable and soluble formulation is therefore paramount to ensure its therapeutic effectiveness and shelf-life.

Alpha-Cyclodextrin: A Versatile Excipient

Alpha-cyclodextrin is a cyclic oligosaccharide composed of six α-1,4-linked D-glucopyranose units.[3] This toroidal structure presents a hydrophilic outer surface and a lipophilic central cavity, enabling it to encapsulate a variety of guest molecules, including Alprostadil, to form non-covalent inclusion complexes.[3][4] This encapsulation shields the guest molecule from the surrounding environment, thereby altering its physicochemical properties.[5]

The Alprostadil-Alpha-Cyclodextrin Inclusion Complex: Mechanism of Formation and Action

The formation of the this compound inclusion complex is a dynamic equilibrium process where the hydrophobic portion of the Alprostadil molecule is encapsulated within the lipophilic cavity of the alpha-cyclodextrin.[5] This interaction is driven by weak intermolecular forces, including van der Waals forces and hydrophobic interactions.[6] The complexation significantly enhances the apparent aqueous solubility of Alprostadil and protects the labile functional groups from degradation.[4][7] Upon administration and dilution in a physiological environment, the complex readily dissociates, releasing the active Alprostadil to exert its therapeutic effect.[6][8][9]

The mechanism of action of Alprostadil involves binding to specific prostaglandin receptors on vascular smooth muscle cells.[5][7] This binding activates adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[5][7] Elevated cAMP levels lead to the relaxation of smooth muscle cells, resulting in vasodilation and increased blood flow.[5]

Figure 1: Simplified signaling pathway of Alprostadil leading to vasodilation.

Quantitative Impact on Solubility and Stability

The inclusion of Alprostadil within the alpha-cyclodextrin cavity leads to a significant improvement in its aqueous solubility and stability.

Solubility Enhancement

The formation of the this compound complex dramatically increases the solubility of Alprostadil in water.[7] This enhancement is crucial for the development of injectable formulations.

| Parameter | Value | Reference |

| Solubility Enhancement Factor | 10-fold increase in aqueous solubility | [7] |

Stability Improvement

The encapsulation of Alprostadil by alpha-cyclodextrin protects it from degradation, thereby extending its shelf life.[7][9] The complex shields the drug from hydrolysis and oxidation.[5][7]

| Parameter | Observation | Reference |

| Protection from Degradation | Shields from oxidative degradation and enzymatic hydrolysis | [5][7] |

| Binding Constant (K) at 27°C | 708 ± 64 M⁻¹ (determined by capillary electrophoresis) | [10] |

| Binding Constant (K) at 37°C | 537 ± 27 M⁻¹ (determined by capillary electrophoresis) | [10] |

| Binding Constant (K₁₁) at 27°C | 966 ± 130 M⁻¹ (determined by NMR) | [11] |

Experimental Protocols

A variety of analytical techniques are employed to characterize the Alprostadil-alpha-cyclodextrin complex and to assess its stability.

Preparation of Alprostadil-Alpha-Cyclodextrin Inclusion Complex

A common method for preparing the inclusion complex involves the following steps:

-

Dissolution of Alpha-Cyclodextrin: Dissolve alpha-cyclodextrin in a suitable aqueous buffer (e.g., 0.01–0.05 M phosphate (B84403) buffer, pH 6.0–7.0) with gentle stirring at a controlled temperature (e.g., 25–30°C).[7]

-

Dissolution of Alprostadil: Separately dissolve Alprostadil in a minimal amount of a suitable organic solvent, such as anhydrous ethanol.[7]

-

Complexation: Slowly add the Alprostadil solution to the alpha-cyclodextrin solution while maintaining continuous stirring.[7] The mixture is typically stirred for 60–90 minutes to ensure complete encapsulation.[7]

-

Lyophilization: The resulting solution is often lyophilized to produce a stable, solid powder of the this compound complex.[12][13][14]

Figure 2: Experimental workflow for the preparation of the Alprostadil-α-CD complex.

Characterization of the Inclusion Complex

Several analytical techniques are used to confirm the formation and characterize the properties of the inclusion complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to study the interaction between Alprostadil and alpha-cyclodextrin in solution.[6][8] Chemical shift changes of the protons of both molecules provide evidence of complex formation.[11] Nuclear Overhauser effect (NOE) measurements can provide insights into the geometry of the inclusion complex.[8]

-

Capillary Electrophoresis (CE): CE is a powerful technique for determining the binding constant of the complex.[10] The mobility of Alprostadil changes upon complexation with alpha-cyclodextrin, and this change can be used to calculate the binding affinity.[10]

-

Phase Solubility Studies: This method involves measuring the solubility of Alprostadil in aqueous solutions containing increasing concentrations of alpha-cyclodextrin. A linear increase in solubility (Aₗ-type phase solubility diagram) is indicative of the formation of a 1:1 soluble complex.[15][16]

-

Other Techniques: Other methods that can be employed for characterization include UV-Vis spectroscopy, circular dichroism, and dynamic light scattering (DLS).[7][15][16]

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound and to develop stability-indicating analytical methods.[17][18][19]

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions: Subject the stock solution to various stress conditions as per ICH guidelines, including:

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify Alprostadil and its degradation products.[1][20]

Conclusion

The complexation of Alprostadil with alpha-cyclodextrin to form this compound is a critical strategy to overcome the inherent challenges of poor solubility and instability of the drug molecule. This inclusion complex significantly enhances aqueous solubility, improves chemical stability by protecting the drug from degradation, and allows for the development of a viable parenteral formulation. The detailed understanding of the mechanism of complexation, its quantitative impact, and the application of appropriate analytical techniques for characterization are essential for the successful development and quality control of this compound formulations. This guide provides a comprehensive overview to aid researchers and professionals in the field of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2015113094A1 - Stable alcoholic solution of alprostadil - Google Patents [patents.google.com]

- 3. alfachemic.com [alfachemic.com]

- 4. scispace.com [scispace.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Interaction of prostaglandin E1 with alpha-cyclodextrin in aqueous systems: stability of the inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [benchchem.com]

- 8. 1H-nuclear magnetic resonance (NMR) studies on the inclusion complex of prostaglandin E1 (PGE1) with alpha-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Determination of the binding constant between alprostadil and alpha-cyclodextrin by capillary electrophoresis: implications for a freeze-dried formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination by NMR of the binding constant for the molecular complex between alprostadil and alpha-cyclodextrin. Implications for a freeze-dried formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. edex® (alprostadil for injection) [dailymed.nlm.nih.gov]

- 13. CN104856947A - Alprostadil hydroxypropyl-alpha-cyclodextrin inclusion compound injection - Google Patents [patents.google.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. [The complexation of prostaglandin E1 with hydroxylpropyl-beta-cyclodextrin in aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biomedres.us [biomedres.us]

- 18. medcraveonline.com [medcraveonline.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Alprostadil Alfadex: A Technical Guide to Prostaglandin EP2 Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of the binding characteristics of alprostadil (B1665725), the active pharmaceutical ingredient in Alprostadil Alfadex, with the prostaglandin (B15479496) EP2 receptor. Alprostadil, a synthetic analog of prostaglandin E1 (PGE1), is a potent vasodilator whose therapeutic efficacy is intrinsically linked to its interaction with specific E-type prostanoid (EP) receptors.[1][2][3] The this compound formulation combines alprostadil with alfadex, an alpha-cyclodextrin, which serves as a stabilizing and solubilizing agent to enhance the drug's bioavailability and shelf-life without altering its receptor-level mechanism of action.[4] This document provides quantitative binding affinity data, detailed experimental methodologies for its determination, and a visualization of the subsequent intracellular signaling cascades.

Quantitative Binding Affinity Data

Alprostadil demonstrates a distinct binding profile across the four prostaglandin E receptor subtypes (EP1, EP2, EP3, and EP4). The binding affinity is commonly expressed by the inhibition constant (Ki), where a lower value signifies a higher affinity. Data from competitive radioligand binding assays performed on mouse prostanoid receptors expressed in Chinese Hamster Ovary (CHO) cells reveal that alprostadil binds with high affinity to the EP2, EP3, and EP4 receptors.[2][5][6][7]

Table 1: Alprostadil Binding Affinity (Ki) for Mouse EP Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| EP1 | 36 |

| EP2 | 10 |

| EP3 | 1.1 |

| EP4 | 2.1 |

| IP | 33 |

Data sourced from Kiriyama M, et al. (1997), as cited in multiple biochemical supplier datasheets.[5][7]

Prostaglandin EP2 Receptor Signaling Pathway

The prostaglandin EP2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the stimulatory G protein, Gαs.[8][9][10] Activation of the EP2 receptor by an agonist such as alprostadil initiates a well-defined signaling cascade.

Upon ligand binding, the EP2 receptor undergoes a conformational change, activating the Gαs subunit.[8] This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][10] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[9][11][12] PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and ultimately culminating in the cellular response, such as smooth muscle relaxation.[9] The EP2 receptor can also engage in crosstalk with other pathways, including those involving PI3K, Akt, and β-arrestin.[8][12]

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of alprostadil's binding affinity (Ki) for the EP2 receptor is typically performed using a competitive radioligand binding assay. This assay measures the ability of unlabeled alprostadil to displace a radiolabeled ligand (e.g., [³H] PGE₂) from the receptor.[6]

I. Materials and Reagents

-

Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293, expressing the recombinant human or mouse EP2 receptor.[6]

-

Radioligand: Tritiated prostaglandin E₂ ([³H] PGE₂), a high-affinity ligand for EP receptors.[6]

-

Unlabeled Ligand: Alprostadil (PGE1) of high purity.[6]

-

Buffers:

-

Equipment: Dounce or Polytron homogenizer, high-speed refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter, and glass fiber filters.[6]

II. Methodology

A. Membrane Preparation

-

Cell Culture: Grow the EP2-expressing cells to confluency in appropriate culture flasks.

-

Harvesting: Detach and wash the cells with ice-cold phosphate-buffered saline (PBS).[6]

-

Homogenization: Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize thoroughly to lyse the cells.[6]

-

Centrifugation: Perform a low-speed centrifugation (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cellular debris.[6]

-

Membrane Pelleting: Transfer the supernatant and perform a high-speed centrifugation (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.[6]

-

Final Preparation: Resuspend the membrane pellet in assay buffer. Determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA).

B. Competitive Binding Assay

-

Assay Setup: In a 96-well plate, prepare the following reactions in triplicate:[6]

-

Total Binding: Membrane preparation, a fixed concentration of [³H] PGE₂ (typically at its Kd value), and assay buffer.

-

Non-specific Binding (NSB): Membrane preparation, [³H] PGE₂, and a high concentration of unlabeled PGE₂ (e.g., 10 µM) to saturate the receptors.

-

Competition: Membrane preparation, [³H] PGE₂, and serially diluted concentrations of alprostadil (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[6]

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[6]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.[6]

-

Washing: Immediately wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

III. Data Analysis

-

Calculate Specific Binding: Subtract the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

-

Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the alprostadil concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of alprostadil that inhibits 50% of the specific binding of [³H] PGE₂.[6]

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[6][13]

-

Ki = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand ([³H] PGE₂).

-

Kd is the dissociation constant of the radioligand for the EP2 receptor.

-

-

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Alprostadil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Alprostadil | Prostanoid receptor ligand | CAS NO.:745-65-3 | GlpBio [glpbio.cn]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the cAMP Pathway Activation by Alprostadil Alfadex in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Alprostadil, a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator whose mechanism of action in endothelial cells is primarily mediated through the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. This technical guide provides an in-depth examination of the molecular cascade initiated by Alprostadil in the endothelium. It details the receptor binding, G-protein activation, downstream effector engagement, and key cellular responses. Furthermore, this document summarizes relevant quantitative data, provides detailed experimental protocols for studying this pathway, and includes mandatory visualizations to elucidate the core signaling and experimental workflows.

The Alprostadil Signaling Cascade in Endothelial Cells

The physiological effects of Alprostadil on endothelial cells are initiated by a well-defined intracellular signaling cascade. The binding of Alprostadil to specific G-protein coupled receptors (GPCRs) is the critical first step that triggers a series of molecular events, culminating in the activation of the cAMP pathway and subsequent modulation of cellular function.

Receptor Binding and Specificity

Alprostadil initiates its effects by binding to prostanoid E-type (EP) receptors.[1] There are four primary subtypes of the EP receptor—EP1, EP2, EP3, and EP4—each with distinct signaling capabilities.[2] Alprostadil exhibits varying affinities for these subtypes, which dictates the downstream cellular response. In Human Umbilical Vein Endothelial Cells (HUVECs), the expression of EP2 and EP3 receptor mRNA has been confirmed.[3][4] However, signaling is predominantly transduced through EP2 and EP4 receptors, which are coupled to the stimulatory G-protein (Gs).[1][5] The binding affinity of Alprostadil (PGE1) to these receptors is a key determinant of its potency.

G-Protein Coupling and Adenylyl Cyclase Activation

Upon Alprostadil binding, the EP2 and EP4 receptors undergo a conformational change.[1] This change facilitates the activation of the associated heterotrimeric Gs protein. The Gs-alpha subunit dissociates, binds GTP, and subsequently stimulates the membrane-bound enzyme adenylyl cyclase (AC).[5] This enzyme is responsible for catalyzing the conversion of adenosine triphosphate (ATP) into cAMP, a crucial second messenger in this pathway.[1]

cAMP Production and PKA/Epac Activation

The activation of adenylyl cyclase leads to a rapid and significant increase in the intracellular concentration of cAMP.[1] In HUVECs, Alprostadil has been shown to stimulate adenylyl cyclase activity at micromolar concentrations and enhance forskolin-induced cAMP accumulation at nanomolar concentrations.[1][4] This rise in cAMP directly activates two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of its catalytic subunits.[1] These active subunits then phosphorylate a variety of specific substrate proteins on serine and threonine residues, leading to the ultimate physiological effects of Alprostadil, such as vasodilation.[1][6]

-

Exchange Protein Directly Activated by cAMP (Epac): As a cAMP-activated guanine (B1146940) nucleotide exchange factor, Epac provides a PKA-independent signaling route.[7] In endothelial cells, Epac activation can influence cell adhesion and barrier function through the activation of the small GTPase Rap1.[7][8]

Downstream Cellular Responses

The activation of PKA and Epac in endothelial cells leads to several key physiological responses:

-

Endothelial Barrier Enhancement: Acutely, elevated cAMP strengthens the endothelial barrier. This is achieved through the activation of the small GTPase Rac1, which reinforces adherens junctions and the cortical actin cytoskeleton.[7][9] PKA can also contribute by inhibiting RhoA, a GTPase that promotes stress fiber formation and junctional instability.[9]

-

Vasodilation: PKA-mediated phosphorylation in surrounding smooth muscle cells promotes calcium sequestration and relaxation, contributing to the vasodilatory effect.[10]

-

Anti-inflammatory Effects: The cAMP pathway can interfere with inflammatory signaling, for example, by modulating the expression of adhesion molecules.[11]

Quantitative Data Summary

The following tables provide quantitative data on the interaction of Alprostadil (PGE1) with its receptors and its effect on intracellular cAMP levels.

Table 1: Binding Affinity of Alprostadil (PGE1) for Mouse Prostanoid Receptors K_i_ (inhibition constant) is a measure of binding affinity; a lower K_i_ value indicates a higher affinity.

| Receptor Subtype | K_i_ (nM) |

| EP1 | 36 |

| EP2 | 10 |

| EP3 | 1.1 |

| EP4 | 2.1 |

| IP | 33 |

| (Data sourced from BenchChem[1]) |

Table 2: Effect of Prostaglandins on cAMP Levels in Endothelial Cells This table summarizes findings on the effect of PGE1 (Alprostadil) and the structurally similar PGE2 on cAMP levels.

| Cell Type | Agonist (Concentration) | Observation | Reference(s) |

| HUVECs | PGE1 (nanomolar) | Potentiated forskolin-induced cAMP accumulation. | [1][4] |

| HUVECs | PGE1 (micromolar) | Directly stimulated adenylyl cyclase activity. | [1][4] |

| bEnd.3 cells | PGE2 (2.8 nM) | Increased cAMP from 32.9 to 58.7 pmol/mg protein. | [12] |

| HUVECs | PGE2 (10 µM) | Significantly increased intracellular cAMP levels. | [7][13] |

Key Experimental Protocols

Investigating the Alprostadil-cAMP pathway requires specific and robust methodologies. The following sections detail core experimental protocols.

Endothelial Cell Culture (HUVEC Model)

Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelial biology.

-

Preparation: Coat culture flasks or plates (e.g., T-75 flasks, 6-well plates) with an appropriate extracellular matrix protein like fibronectin or collagen to promote cell attachment.

-

Cell Seeding: Thaw cryopreserved HUVECs and seed them onto the coated flasks in a complete endothelial cell growth medium (e.g., EBM-2) supplemented with growth factors.[14]

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[14]

-

Subculture: When cells reach 80-90% confluency, passage them using a trypsin-EDTA solution to detach the cells. Re-seed at a lower density for expansion or use for experiments. HUVECs are typically used at early passages (2-6) to maintain their characteristic phenotype.

Intracellular cAMP Quantification Assay (Competitive ELISA)

This protocol outlines a common method for measuring intracellular cAMP levels following Alprostadil treatment.[15][16]

-

Cell Seeding: Seed HUVECs into multi-well plates (e.g., 96-well plate) and grow to confluence.

-

Pre-treatment: Wash cells once with a buffer (e.g., modified Tyrode's solution). To prevent cAMP degradation, pre-incubate the cells for 15-30 minutes with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 100 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[15]

-

Stimulation: Add various concentrations of Alprostadil alfadex (e.g., 1 nM to 10 µM) or a vehicle control to the wells. Incubate for the desired time, typically 10-30 minutes at 37°C.[16]

-

Cell Lysis: Terminate the stimulation by aspirating the medium and adding a lysis buffer (often provided in commercial ELISA kits) to release the intracellular cAMP.

-

ELISA Procedure:

-

Add cell lysates, cAMP standards, and a cAMP-acetylcholinesterase conjugate (tracer) to the wells of an anti-cAMP antibody-coated microplate.

-

Incubate to allow competitive binding between the sample/standard cAMP and the tracer for the antibody binding sites.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., Ellman's Reagent) that reacts with the bound tracer to produce a colored product.

-

Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 405-420 nm).

-

-

Data Analysis: The intensity of the color is inversely proportional to the cAMP concentration in the sample. Calculate cAMP concentrations in the samples by interpolating from a standard curve generated with known cAMP concentrations.[10]

Western Blot for PKA Substrate Phosphorylation

This method can be used to detect the phosphorylation of downstream PKA targets, such as Vasodilator-Stimulated Phosphoprotein (VASP), as an indicator of PKA activation.

-

Cell Treatment and Lysis: Culture and treat HUVECs with Alprostadil as described above. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., anti-phospho-VASP Ser157).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensity corresponds to the level of protein phosphorylation. Normalize the results to a loading control like β-actin or total VASP.

Visualizations

The following diagrams illustrate the core signaling pathway and a typical experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. uh-ir.tdl.org [uh-ir.tdl.org]

- 3. Alprostadil suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alprostadil suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandins PGE2 and PGI2 promote endothelial barrier enhancement via PKA- and Epac1/Rap1-dependent Rac activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Prostaglandin E₂-induced intercellular adhesion molecule-1 expression is mediated by cAMP/Epac signalling modules in bEnd.3 brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin E2-induced intercellular adhesion molecule-1 expression is mediated by cAMP/Epac signalling modules in bEnd.3 brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple roles of the PGE2-EP receptor signal in vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Real-time monitoring of cAMP levels in living endothelial cells: thrombin transiently inhibits adenylyl cyclase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cAMP controls the restoration of endothelial barrier function after thrombin‐induced hyperpermeability via Rac1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Chemical properties and structure of Alprostadil alfadex complex

An In-depth Technical Guide to the Alprostadil (B1665725) Alfadex Complex

Introduction

Alprostadil alfadex is a pharmaceutical formulation that consists of alprostadil, a synthetic analog of Prostaglandin (B15479496) E1 (PGE1), complexed with alfadex (α-cyclodextrin).[1] Alprostadil itself is a potent vasodilator with therapeutic applications in conditions such as erectile dysfunction and in maintaining the patency of the ductus arteriosus in newborns with congenital heart defects.[2][3][4] However, alprostadil has limitations, including poor aqueous solubility and chemical instability.[5][6]

The formation of an inclusion complex with α-cyclodextrin, a cyclic oligosaccharide, addresses these limitations.[5] The α-cyclodextrin molecule encapsulates the hydrophobic alprostadil, shielding it from degradation and significantly enhancing its water solubility and stability.[1][5] This complexation improves the bioavailability and shelf-life of the drug.[1] Upon administration and dilution, such as after reconstitution, the inclusion complex readily dissociates, releasing the active alprostadil.[7][8][9][10] This guide provides a detailed overview of the chemical properties, structure, mechanism of action, and analytical methodologies related to the this compound complex.

Chemical Properties and Structure

This compound is a white, odorless, and hygroscopic powder.[1][8][9] It is freely soluble in water, a key characteristic conferred by the cyclodextrin, and is practically insoluble in organic solvents like ethanol, ethyl acetate, and ether.[8][9][10][11]

Molecular Structure

The complex consists of two components: alprostadil (PGE1) and α-cyclodextrin.

-

Alprostadil (C₂₀H₃₄O₅): The active pharmaceutical ingredient, a prostaglandin E1 analog.[12]

-

Alfadex (α-cyclodextrin, C₃₆H₆₀O₃₀): A cyclic oligosaccharide composed of six α-1,4-linked glucose units, which acts as the host molecule.[8][9][10]

The structure of α-cyclodextrin forms a truncated cone with a hydrophobic inner cavity and a hydrophilic exterior. This allows it to encapsulate the lipophilic alprostadil molecule, forming a stable inclusion complex.[5][6]

Formation of the Inclusion Complex

The complexation is a non-covalent interaction where the alprostadil molecule is physically entrapped within the α-cyclodextrin cavity.[5] This process is typically achieved by dissolving α-cyclodextrin in an aqueous buffer and slowly adding a solution of alprostadil in a water-miscible organic solvent like ethanol. The mixture is stirred to facilitate the encapsulation.[1]

Physicochemical Data

The key physicochemical properties of alprostadil, α-cyclodextrin, and the resulting complex are summarized below.

| Property | Alprostadil | α-Cyclodextrin | This compound Complex | Reference(s) |

| Molecular Formula | C₂₀H₃₄O₅ | C₃₆H₆₀O₃₀ | C₅₆H₉₄O₃₅ | [8][9][12][13] |

| Molecular Weight ( g/mol ) | 354.49 | 972.85 | 1327.33 | [8][9][12][13] |

| Appearance | - | - | White, odorless, hygroscopic powder | [1][9][10] |

| Solubility | Poorly water-soluble | Water-soluble | Freely soluble in water | [5][8][9][10] |

| pH (reconstituted solution) | - | - | 4.0 - 8.0 | [8][10] |

| Alprostadil Content (%) | 100 | 0 | 2.8 - 3.2 (on anhydrous basis) | [11] |

| Optical Rotation [α]²⁰D | - | - | +126° to +138° | [11] |

Mechanism of Action

The pharmacological activity of the complex is solely due to alprostadil, which is released upon dissociation.[14] Alprostadil exerts its effects by binding to specific prostaglandin E (EP) receptors on the surface of smooth muscle cells.[1][3] This initiates a signaling cascade that leads to vasodilation.

The primary mechanism involves the following steps:

-

Receptor Binding: Alprostadil binds to EP receptors on vascular smooth muscle cells.[1][8]

-

Adenylate Cyclase Activation: This binding activates the enzyme adenylate cyclase.[2][5][15]

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2][5]

-

Protein Kinase A Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Calcium Channel Phosphorylation: PKA phosphorylates downstream targets, leading to the sequestration of intracellular calcium and the inhibition of calcium influx.

-

Smooth Muscle Relaxation: The reduction in free cytoplasmic calcium concentration results in the relaxation of the smooth muscle tissue, leading to vasodilation and increased blood flow.[8][15]

References

- 1. This compound [benchchem.com]

- 2. What is the mechanism of Alprostadil? [synapse.patsnap.com]

- 3. What is Alprostadil used for? [synapse.patsnap.com]

- 4. Alprostadil | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. kinampark.com [kinampark.com]

- 7. Interaction of prostaglandin E1 with alpha-cyclodextrin in aqueous systems: stability of the inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. edex® (alprostadil for injection) [dailymed.nlm.nih.gov]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Alprostadil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. This compound | 55648-20-9 [chemicalbook.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. droracle.ai [droracle.ai]

The Intricate Dance of Prostaglandin E1 Analogs: An In-Vitro Perspective

A Technical Guide for Researchers and Drug Development Professionals

Prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family of signaling molecules, and its synthetic analogs are potent bioactive lipids that orchestrate a wide array of physiological and pathological processes. Their therapeutic applications, ranging from vasodilation to anti-inflammatory and immunomodulatory effects, are a direct consequence of their interaction with specific cell surface receptors.[1][2] This technical guide provides an in-depth exploration of the in-vitro biological activity of PGE1 analogs, focusing on their receptor binding, signaling pathways, and functional effects, supported by quantitative data and detailed experimental protocols.

Receptor Binding Affinity and Functional Potency of PGE1 and its Analogs

The biological effects of PGE1 and its analogs are mediated through their interaction with four subtypes of the E-prostanoid (EP) receptor: EP1, EP2, EP3, and EP4.[3][4] These G-protein coupled receptors exhibit distinct tissue distribution and couple to different intracellular signaling cascades, leading to a diverse and sometimes opposing range of cellular responses.[3][4] The binding affinity (Ki) and functional potency (EC50) are critical parameters for characterizing the interaction of PGE1 analogs with these receptors.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Primary Second Messenger Pathway |

| PGE1 | EP1 | ~40 (mouse) | - | Ca2+ Mobilization |

| EP2 | - | - | cAMP Increase | |

| EP3 | - | - | cAMP Inhibition | |

| EP4 | - | - | cAMP Increase | |

| PGE2 | EP1 | ~25 (human), ~20 (mouse) | - | Ca2+ Mobilization |

| Misoprostol (B33685) | EP receptors | Potency < PGE1/PGE2 | - | cAMP Increase |

| ONO-D1-004 | EP1 | 150 | - | Ca2+ Mobilization |

Note: A comprehensive table with more analogs would require a systematic review of numerous individual studies. The data presented here is illustrative of the key parameters.

Signaling Pathways of Prostaglandin E1

The activation of EP receptors by PGE1 initiates distinct downstream signaling cascades. Understanding these pathways is fundamental to deciphering the specific biological outcomes of PGE1 analog activity.

EP Receptor Signaling Overview

The four EP receptor subtypes are coupled to different G-proteins, leading to the activation of specific second messenger systems.[3][4]

-

EP1 Receptor: Coupled to Gαq, its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium concentration ([Ca2+]i).[4]

-

EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4]

-

EP3 Receptor: This receptor is unique in its ability to couple to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[4]

Below are Graphviz diagrams illustrating these signaling pathways.

In-Vitro Functional Activities of PGE1 Analogs

PGE1 and its analogs elicit a multitude of functional responses in vitro, including modulation of immune responses, regulation of cell proliferation and differentiation, and effects on vascular smooth muscle cells.

Immunomodulatory and Anti-inflammatory Effects

PGE1 and its analog misoprostol have been shown to regulate the production of inflammatory cytokines.[5][6] For instance, they can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1), while enhancing the production of the anti-inflammatory cytokine IL-6.[5] These effects are primarily mediated through the EP2 and EP4 receptors, leading to an increase in intracellular cAMP.[1]

The immunosuppressive properties of PGE1 analogs like misoprostol and enisoprost (B1671294) have also been demonstrated in vitro, where they suppress alloproliferative responses.[7]

Cellular Proliferation and Differentiation

PGE1 can influence cell proliferation and differentiation in a cell-type-specific manner. In clonal osteoblastic MC3T3-E1 cells, PGE1 stimulates differentiation, as indicated by increased alkaline phosphatase activity, an effect mediated by cAMP.[8]

Vascular Effects

In vascular-derived cells, PGE1 can induce the expression of hypoxia-inducible factor 1 (HIF-1) and its downstream target, vascular endothelial growth factor (VEGF), through the activation of EP1 and EP3 receptors.[9] This suggests a role for PGE1 in angiogenesis. Furthermore, PGE1 induces vasodilation of penile resistance arteries, a process that involves the adenylyl cyclase/cAMP pathway.[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate in-vitro characterization of PGE1 analogs.

Receptor Binding Assay

This assay determines the binding affinity (Kd or Ki) of a compound to its receptor.[4]

Protocol Details:

-

Membrane Preparation: Cells or tissues expressing the EP receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[4] The homogenate is centrifuged at a low speed to remove large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[4]

-

Incubation: The membranes are incubated with a fixed concentration of radiolabeled PGE1 and varying concentrations of the unlabeled PGE1 analog being tested.

-

Separation and Quantification: The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then used to calculate the Ki value.

Intracellular cAMP Measurement

This assay is used to determine the functional potency of PGE1 analogs that act on Gs or Gi-coupled receptors.[4]

Protocol Details:

-

Cell Culture and Stimulation: Cells expressing the EP receptor of interest are cultured and then stimulated with varying concentrations of the PGE1 analog for a specific time.[4]

-

Cell Lysis and cAMP Detection: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.[4] The concentration of cAMP in the lysate is measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[4]

Intracellular Calcium ([Ca2+]i) Measurement

This assay is used to assess the activity of PGE1 analogs that act on Gq-coupled receptors.[4]

Protocol Details:

-

Cell Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[4]

-

Stimulation and Fluorescence Measurement: The loaded cells are placed in a fluorometer or a fluorescence microscope. A baseline fluorescence reading is taken before the addition of the PGE1 analog. The change in fluorescence intensity upon addition of the analog is recorded over time to determine the increase in [Ca2+]i.[4]

Conclusion

The in-vitro biological activity of prostaglandin E1 analogs is complex and multifaceted, driven by their differential interactions with the four EP receptor subtypes and the subsequent activation of distinct signaling pathways. A thorough understanding of their receptor binding profiles, downstream signaling events, and functional effects in various cell-based assays is paramount for the development of novel therapeutics with improved efficacy and reduced side effects. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals working to harness the therapeutic potential of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The immunosuppressive properties of new oral prostaglandin E1 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of prostaglandin E1-induced relaxation in penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

Alprostadil Alfadex: A Technical Guide for Studying Signal Transduction in Vasodilation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alprostadil alfadex as a pharmacological tool to investigate the signal transduction pathways governing vasodilation. Alprostadil, a synthetic form of prostaglandin (B15479496) E1 (PGE1), is a potent vasodilator.[1][2] The alfadex (α-cyclodextrin) component is a carrier that enhances the drug's solubility and stability, making it a reliable agent for experimental use.[3][4] This document details the molecular mechanism of Alprostadil, presents quantitative data on its receptor interactions, and provides standardized protocols for key experimental assays.

Core Mechanism of Action in Vasodilation

Alprostadil's primary effect, the relaxation of vascular smooth muscle, is initiated by its binding to specific E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs).[5][6] While Alprostadil can interact with several EP receptor subtypes (EP1, EP2, EP3, and EP4), its vasodilatory effects are predominantly mediated through the Gs-coupled EP2 and EP4 receptors.[7][8]

The binding of Alprostadil to these receptors triggers a conformational change, leading to the activation of the associated Gs alpha subunit.[6] This activated subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][4][9] The subsequent rise in intracellular cAMP levels is the critical event that initiates the downstream signaling cascade.[3][10]

Elevated cAMP levels activate Protein Kinase A (PKA).[6][11] PKA is a holoenzyme that, upon binding cAMP, releases its active catalytic subunits.[11] These active PKA subunits then phosphorylate various intracellular target proteins that ultimately lead to smooth muscle relaxation and vasodilation.[6][12] Key mechanisms include the inhibition of myosin light chain kinase (MLCK) and the modulation of ion channel activity, which reduces intracellular calcium concentration.[9][13]

Quantitative Data Presentation

The efficacy and selectivity of Alprostadil are determined by its binding affinity for various EP receptor subtypes. The inhibition constant (Ki) is a measure of this affinity, where a lower Ki value indicates a higher binding affinity.

Table 1: Alprostadil Binding Affinity (Ki) for Mouse EP Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| EP1 | 36 | [5][14] |

| EP2 | 10 | [5][14] |

| EP3 | 1.1 | [5][14] |

| EP4 | 2.1 | [5][14] |

Data derived from radioligand binding assays on mouse prostanoid receptors expressed in CHO cells.[5]

Table 2: Dose-Response Data for Alprostadil in Erectile Dysfunction Models

| Animal Model | Administration | Dosing Regimen | Observed Effect | Reference |

|---|---|---|---|---|

| Cynomolgus Monkey | Intracavernosal | 1.25, 2.5, 5 µg | Penile elongation or tumescence | [15] |

| Rabbit | Intracavernosal | 0.2-1.6 µg/kg | Dose-dependent increase in intracavernosal pressure | [15] |

| Rat | In Vitro (Corpus Cavernosum) | 10⁻⁹ to 10⁻⁵ M | Dose-dependent relaxation of pre-contracted tissue |[15] |

Detailed Experimental Protocols

This protocol describes a competitive immunoassay for the quantification of cAMP in cell lysates, a crucial step in verifying the engagement of the Alprostadil signaling pathway.

Objective: To measure the change in intracellular cAMP concentration in vascular smooth muscle cells following stimulation with Alprostadil.

Materials:

-

Vascular smooth muscle cells (primary culture or cell line)

-

Cell culture medium and supplements

-

This compound

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)[11][16][17]

-

Cell lysis buffer (provided in kit)

-

Multi-well plates (96- or 384-well)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Cell Seeding: Seed vascular smooth muscle cells into a multi-well plate at a predetermined density and culture overnight to allow for attachment.[16]

-

Pre-treatment: Remove culture medium and replace it with a stimulation buffer (e.g., HBSS or serum-free medium). To prevent cAMP degradation, pre-treat cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-30 minutes at 37°C.[6]

-

Stimulation: Add varying concentrations of Alprostadil to the wells. Include a vehicle control (buffer only). Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[16]

-

Cell Lysis: Terminate the stimulation by removing the buffer and adding the cell lysis reagent provided in the assay kit. This step releases the intracellular cAMP.[16]

-

cAMP Detection: Follow the specific instructions of the commercial assay kit. This typically involves adding detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer) to the cell lysate.[16]

-

Incubation: Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.[16]

-

Data Acquisition: Read the plate using a plate reader. The signal generated is inversely proportional to the amount of cAMP in the sample.[16]

-

Analysis: Calculate the cAMP concentration in each sample by interpolating from a standard curve generated with known cAMP concentrations.[17]

This protocol outlines a method to measure the activity of PKA, the primary downstream effector of cAMP.

Objective: To quantify PKA kinase activity in cell lysates after Alprostadil stimulation.

Materials:

-

Cell lysates prepared from Alprostadil-stimulated and control cells

-

Commercially available PKA activity assay kit (colorimetric, fluorescent, or radioactive)[18][19][20]

-

ATP (may be radiolabeled, e.g., [γ-³²P]ATP, for radioactive assays)[18]

-

Kinase buffer

-

Stop solution

-

Microtiter plates or phosphocellulose paper[18]

-

Plate reader or scintillation counter

Procedure:

-

Sample Preparation: Prepare cell lysates from vascular smooth muscle cells treated with Alprostadil or a vehicle control. Ensure protein concentrations are determined and equalized for all samples.

-

Assay Setup: Add the following to each well or reaction tube: kinase assay buffer, a specific PKA substrate, and the cell lysate sample.[19] Include a positive control (purified active PKA) and a negative control (no lysate).[20]

-

Initiate Reaction: Start the kinase reaction by adding ATP to each well.[20]

-

Incubation: Incubate the reaction mixture at 30°C or 37°C for a specified time (e.g., 10-90 minutes) to allow for the phosphorylation of the substrate by active PKA.[18][19]

-

Terminate Reaction & Detect:

-

For Radioactive Assays: Stop the reaction by adding a stop solution like trichloroacetic acid. Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP.[18][21]

-

For Colorimetric/Fluorescent Assays: Stop the reaction and add a phospho-specific antibody that binds only to the phosphorylated substrate. Then, add a secondary enzyme-conjugated antibody. Finally, add a detectable substrate (e.g., TMB) that generates a colorimetric or fluorescent signal.[19]

-

-

Data Acquisition:

-

Analysis: The amount of signal is directly proportional to the PKA activity in the sample. Quantify activity by comparing the signal from samples to a standard curve generated with known amounts of active PKA.[20]

References

- 1. Alprostadil | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Alprostadil? [synapse.patsnap.com]

- 3. This compound [benchchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors within a unique heterodimeric complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Prostaglandin E1 activates the large-conductance KCa channel in human corporal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. arborassays.com [arborassays.com]

- 20. arborassays.com [arborassays.com]

- 21. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Pharmacokinetic Profiles: Alprostadil Alfadex vs. Free Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of the pharmacokinetic profiles of Alprostadil (B1665725) alfadex and free Prostaglandin (B15479496) E1 (PGE1). Alprostadil is the synthetic form of endogenous PGE1, a potent vasodilator with therapeutic applications in erectile dysfunction and maintaining patency of the ductus arteriosus.[1] The formulation of alprostadil with alfadex (alpha-cyclodextrin) is designed to enhance its stability and solubility.[2][3] This guide will delve into the quantitative pharmacokinetic data, detailed experimental methodologies for its study, and the underlying signaling pathways.

The Role of Alfadex in the Formulation

Alprostadil alfadex is a formulation where alprostadil is complexed with alpha-cyclodextrin.[4] This complexation serves to improve the water solubility and stability of alprostadil, which is otherwise a sparingly soluble and unstable compound.[2][3] The alfadex molecule encapsulates the alprostadil, protecting it from degradation.[2] Upon reconstitution, the alprostadil is intended to dissociate from the alfadex complex, releasing the active PGE1.[3][5] While the alfadex component is crucial for the pharmaceutical formulation, the in vivo pharmacokinetic profile is primarily that of the released alprostadil (PGE1).

Pharmacokinetic Profile: A Comparative Summary

The pharmacokinetic profile of alprostadil is characterized by rapid absorption and metabolism, leading to a short biological half-life.[1] This necessitates localized administration for conditions like erectile dysfunction to minimize systemic side effects.

Table 1: Pharmacokinetic Parameters of Alprostadil Following Intracavernosal Injection

| Parameter | Value | Reference |

| Cmax (Maximum Plasma Concentration) | 16.8 pg/mL (from a baseline of 0.8 pg/mL) | [1] |

| Tmax (Time to Maximum Concentration) | 4.8 minutes | [1] |

| Half-life | ~7 minutes | [4] |

| Bioavailability | ~98% | [4] |

Table 2: Endogenous and Post-Infusion Plasma Concentrations of PGE1 and its Metabolites

| Compound | Endogenous Plasma Concentration (pg/mL) | Post-Infusion Plasma Concentration | Reference |

| PGE1 | 1.2 - 1.8 | Twice the placebo infusion level | [6] |

| 13,14-dihydro-PGE1 (PGE0) | 0.8 - 1.3 | 8 times higher than placebo infusion | [6] |

| 15-keto-13,14-dihydro-PGE0 | 4.2 - 6.0 | 20 times higher than placebo infusion | [6] |

Experimental Protocols

Accurate quantification of PGE1 and its metabolites is critical for pharmacokinetic studies, given their low endogenous concentrations.[7] The gold standard for analysis is mass spectrometry coupled with liquid or gas chromatography.

Protocol 1: LC-MS/MS Quantification of PGE1 in Human Plasma

This protocol outlines a robust method for the quantification of PGE1 in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.[7]

1. Materials and Reagents:

-

Prostaglandin E1 (PGE1) standard

-

Prostaglandin E1-d9 (PGE1-d9) as an internal standard

-

Human plasma (collected in EDTA tubes)

-

Formic acid

-

Water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation (Solid-Phase Extraction):

-

Thaw human plasma samples on ice.

-

To a 1.0 mL aliquot of plasma, add a known amount of PGE1-d9 internal standard.[7]

-

Acidify the plasma to a pH of approximately 3.5 with 2% formic acid in water.[7]

-

Condition the SPE cartridge.

-

Load the pre-treated plasma sample onto the SPE cartridge.[7]

-

Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water to remove interferences.[7]

-

Elute PGE1 and the internal standard with 2 mL of methanol.[7]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. Chromatographic Conditions:

-

Column: Reverse-phase C18 column.[8]

-

Mobile Phase: Gradient elution with a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol.[8]

-

Injection Volume: Inject the reconstituted sample.

4. Mass Spectrometry Detection:

-

Utilize a tandem mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both PGE1 and the PGE1-d9 internal standard.

Protocol 2: Pharmacokinetic Study of Intravenously Administered Alprostadil in Healthy Volunteers

This protocol describes a standard design for a clinical pharmacokinetic study.[1]

1. Study Design:

-

An open-label, randomized, crossover study design is commonly employed.[1]

2. Subjects:

-

Recruit healthy male volunteers who have undergone a screening process to meet inclusion and exclusion criteria.[1]

3. Dosing:

-

Administer Alprostadil as a continuous intravenous infusion over a specified period (e.g., 120 minutes).[1] Different dose levels can be investigated with an adequate washout period between administrations.[1]

4. Sample Collection:

-

Collect venous blood samples at baseline and at multiple time points during and after the infusion (e.g., 0, 15, 30, 60, 90, 120, 135, 150, 180, 240, and 360 minutes).[1]

5. Sample Processing and Analysis:

-

Separate plasma from blood samples by centrifugation.[1]

-

Add an internal standard to the plasma.[1]

-

Perform solid-phase extraction as described in Protocol 1.[1]

-

Quantify PGE1 and its metabolites using a validated LC-MS/MS or GC-MS/MS method.[6][9]

Signaling Pathways and Experimental Workflows

The biological effects of Alprostadil (PGE1) are mediated through its interaction with specific E-type prostanoid (EP) receptors, which are G-protein coupled receptors.[10] This interaction initiates downstream signaling cascades.

Caption: Alprostadil (PGE1) signaling pathway leading to smooth muscle relaxation.

Caption: General experimental workflow for PGE1 quantification in plasma.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. edex® (alprostadil for injection) [dailymed.nlm.nih.gov]

- 4. This compound [benchchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetics of prostaglandin E1 and its main metabolites after intracavernous injection and short-term infusion of prostaglandin E1 in patients with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Alprostadil Alfadex: A Technical Whitepaper on Anticancer Properties and Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract